tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
Description
Structural Classification of Naphthyridine Isomers
Naphthyridines exist as six structural isomers differentiated by nitrogen atom placement. The 1,7-naphthyridine isomer, while less commonly studied than 1,8- or 2,7-naphthyridines, exhibits distinct electronic and steric properties due to its asymmetric nitrogen distribution. Key isomers include:
The tert-butyl 2-oxo-2,5,6,8-tetrahydro derivative introduces a ketone group at C2 and partial saturation at C5–C6 and C8, reducing ring strain while preserving planar aromaticity in the pyridine rings. This structural balance enhances solubility and reactivity, making it a preferred intermediate in alkaloid synthesis.
Synthetic routes to 1,7-naphthyridines often employ Friedländer condensation, where 3-amino-4-acetylpyridine reacts with ketones to form the bicyclic core. For example, 2,4-disubstituted 1,7-naphthyridines are synthesized in yields exceeding 80% using this method, with the Boc group introduced post-cyclization to protect the secondary amine at N7.
Role of tert-Butyl Carboxylate Protecting Groups in Heterocyclic Chemistry
The tert-butyloxycarbonyl (Boc) group is a cornerstone of nitrogen protection strategies in heterocycle synthesis. Its application in this compound serves three primary functions:
- Steric Shielding : The bulky tert-butyl moiety prevents undesired nucleophilic attacks or side reactions at N7 during functionalization of the ketone or unsaturated positions.
- Acid-Labile Cleavage : Boc groups are selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups like the C2 ketone.
- Crystallinity Enhancement : The Boc group improves compound crystallinity, facilitating purification via recrystallization or chromatography.
In the synthesis of 1,7-naphthyridine derivatives, Boc protection is typically introduced after cyclization. For instance, a 2011 study demonstrated that reacting 3-aminoisonicotinaldehyde with aryl ketones under Friedländer conditions yields 2-aryl-1,7-naphthyridines, which are subsequently Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran. This stepwise approach ensures high regioselectivity and minimizes side reactions.
Comparative studies show that Boc-protected intermediates exhibit superior stability over alternatives like benzyl or acetyl groups, particularly in multi-step syntheses involving palladium-catalyzed cross-couplings or reductions. For example, in the preparation of cardiotonic agents, Boc-protected 1,7-naphthyridines maintained >90% integrity after 48 hours under reflux conditions, whereas acetylated analogs degraded by 40% under identical conditions.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)14-10(9)8-15/h4-5H,6-8H2,1-3H3,(H,14,16) |
InChI Key |
SZAZLNXTTLGQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Naphthyridine Core
The tetrahydro-1,7-naphthyridine skeleton is typically assembled via cyclization reactions involving precursors such as amino-substituted pyridine derivatives or related heterocycles. Literature reports indicate the use of:
- Cyclization of alkoxyacetamides or related amide intermediates to form the naphthyridine ring system.
- Smiles rearrangement techniques to introduce amino and oxo substituents on the naphthyridine core, as demonstrated in related 2,7-naphthyridine systems.
Introduction of the 2-Oxo Group
The 2-oxo functionality is generally introduced by oxidation of the corresponding dihydro or tetrahydro intermediates or by using keto-containing precursors such as dioxopiperidines or ketoesters in condensation reactions.
Installation of the tert-Butyl Carboxylate Group
The tert-butyl ester at position 7 is commonly introduced via:
- Esterification reactions using tert-butyl protecting groups or tert-butyl esters of carboxylic acids.
- Use of tert-butyl 2,4-dioxopiperidine-1-carboxylate or similar tert-butyl protected intermediates in multi-component reactions to build the heterocyclic framework with the ester group already incorporated.
Detailed Preparation Methods
Multi-Step Synthesis Approach
A typical synthetic route involves the following steps:
Representative Procedure for tert-Butyl Ester Formation
- A mixture of the keto-naphthyridine intermediate is reacted with tert-butyl 2,4-dioxopiperidine-1-carboxylate and an aromatic aldehyde in ethanol under reflux for 6–10 hours.
- The reaction proceeds via initial Knoevenagel condensation, followed by Michael addition and intramolecular cyclization to yield the tert-butyl ester-substituted naphthyridine derivative.
Research Findings and Optimization
- The Smiles rearrangement has been successfully applied to related naphthyridine systems to efficiently introduce amino and oxo groups, which can be adapted for the 1,7-naphthyridine series.
- Multi-component reactions involving tert-butyl dioxopiperidine derivatives provide a mild, catalyst-free, and environmentally benign route to tert-butyl ester-functionalized naphthyridines with high yields and regioselectivity.
- Industrial synthesis of related compounds such as tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate involves optimized multi-step organic reactions with advanced purification to ensure high purity and yield.
Data Table: Summary of Key Synthetic Parameters
Notes on Purification and Characterization
- The final tert-butyl ester products are typically purified by recrystallization from ethanol or by chromatographic methods.
- Characterization includes NMR, MS, and IR spectroscopy to confirm the presence of the keto group, tert-butyl ester, and the tetrahydro-naphthyridine core.
- Mass spectrometry data for related compounds show molecular ion peaks consistent with the expected molecular weights (e.g., 329.19 g/mol for brominated analogs).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted to more oxidized forms.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on biological systems.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its analogues:
Research Findings and Trends
- Crystallography : Structural data for analogues like Compound 10 were likely determined using SHELX software, which is standard for small-molecule refinement .
- Solubility : The tert-butyl group in all compounds improves lipophilicity, critical for membrane permeability in drug candidates .
- Synthetic Challenges : The partially saturated naphthyridine core in the target compound may require precise reaction conditions to avoid over-reduction or ring-opening .
Biological Activity
Tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 245.27 g/mol. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Anticancer Properties
Research has indicated that naphthyridine derivatives exhibit significant anticancer activities. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. A notable example is the activation of apoptotic pathways in human leukemia cells by canthinone derivatives, which share structural similarities with naphthyridines .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Canthinone | Kasumi-1 (Leukemia) | 7 | Induces apoptosis and cell cycle arrest |
| Aaptamine | HeLa (Cervical) | 10.47 | DNA intercalation and apoptosis |
| Tert-butyl naphthyridine | Various | TBD | TBD |
2. Anti-inflammatory Effects
Naphthyridine derivatives have shown promise in reducing inflammation markers. For example, certain compounds have been reported to lower levels of pro-inflammatory cytokines like TNF-α and IL-6 in experimental models of colitis . This suggests potential therapeutic applications for inflammatory diseases.
3. Neuroprotective Effects
Some studies suggest that naphthyridines may exert neuroprotective effects. They might inhibit neuronal apoptosis and oxidative stress in neurodegenerative conditions. The underlying mechanisms could involve modulation of signaling pathways associated with cell survival .
Case Studies
A case study involving a related naphthyridine compound demonstrated its efficacy in reducing tumor size in xenograft models. The study observed significant downregulation of Ki67 (a proliferation marker) and upregulation of p21 (a cyclin-dependent kinase inhibitor), indicating a halt in the cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
